4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyloxybenzoyl moiety: This can be achieved through the reaction of benzyloxybenzene with a suitable acylating agent under acidic or basic conditions.
Construction of the pyrrol-2-one ring: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions, to form the pyrrol-2-one core.
Introduction of the morpholin-4-yl and pyridin-4-yl groups: These groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogenated precursors, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound could be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound could be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, for example, the compound might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29N3O5/c33-27(23-6-8-24(9-7-23)37-20-21-4-2-1-3-5-21)25-26(22-10-12-30-13-11-22)32(29(35)28(25)34)15-14-31-16-18-36-19-17-31/h1-13,26,33H,14-20H2/b27-25- |
InChI Key |
ZEASYNNRECAKGP-RFBIWTDZSA-N |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(\C3=CC=C(C=C3)OCC4=CC=CC=C4)/O)/C(=O)C2=O)C5=CC=NC=C5 |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O)C(=O)C2=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.